molecular formula C17H19FN4O B2575429 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234863-45-6

2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2575429
CAS No.: 1234863-45-6
M. Wt: 314.364
InChI Key: XJPLWWPETCXTNB-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and a piperidine ring linked to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, the reaction of pyrimidine-2-amine with 4-piperidone under reductive amination conditions can yield the desired piperidine intermediate.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination of a suitable precursor, such as a benzamide derivative.

    Coupling Reaction: The final step involves coupling the fluorinated benzamide with the piperidine intermediate. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially yielding the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used to study the interaction with biological targets, such as enzymes or receptors, due to its structural features.

    Industry: It can be used in the synthesis of agrochemicals or other industrially relevant compounds.

Properties

IUPAC Name

2-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-15-5-2-1-4-14(15)16(23)21-12-13-6-10-22(11-7-13)17-19-8-3-9-20-17/h1-5,8-9,13H,6-7,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPLWWPETCXTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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